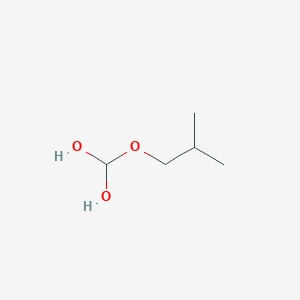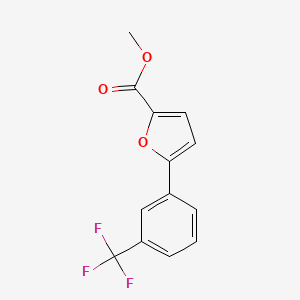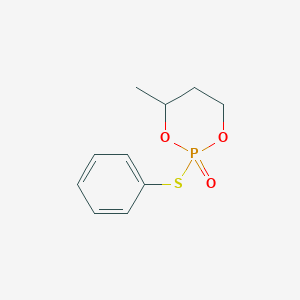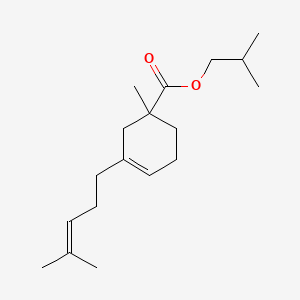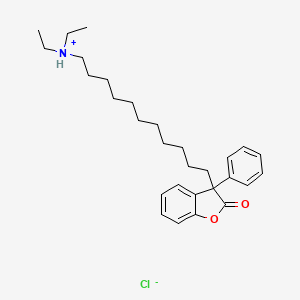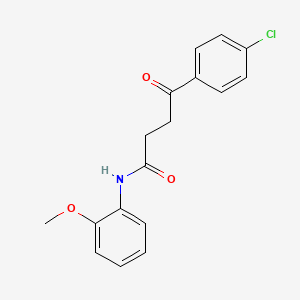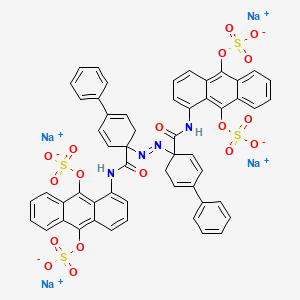
(1,1'-Biphenyl)-4-carboxamide, 4',4'''-azobis(N-(9,10-bis(sulfooxy)-1-anthracenyl)-, tetrasodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1,1’-Biphenyl)-4-carboxamide, 4’,4’‘’-azobis(N-(9,10-bis(sulfooxy)-1-anthracenyl)-, tetrasodium salt: is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a biphenyl core with carboxamide and azobis functional groups, along with anthracenyl sulfooxy substituents, making it a versatile molecule for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1,1’-Biphenyl)-4-carboxamide, 4’,4’‘’-azobis(N-(9,10-bis(sulfooxy)-1-anthracenyl)-, tetrasodium salt involves multiple steps, including the formation of the biphenyl core, introduction of carboxamide and azobis groups, and sulfonation of the anthracenyl rings. The reaction conditions typically involve the use of strong acids and bases, high temperatures, and specific catalysts to ensure the desired functional groups are correctly positioned.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the final product in its pure form.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the anthracenyl rings, leading to the formation of quinones.
Reduction: Reduction reactions can target the azobis groups, converting them into amines.
Substitution: The biphenyl core and anthracenyl rings can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions to achieve specific substitutions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced biphenyl derivatives.
Substitution: Various substituted biphenyl and anthracenyl compounds.
科学的研究の応用
Chemistry: The compound is used as a building block for synthesizing more complex molecules and as a reagent in organic synthesis.
Biology: In biological research, it can be used as a probe to study molecular interactions and as a precursor for developing bioactive compounds.
Industry: Used in the production of dyes, pigments, and other specialty chemicals due to its unique structural properties.
作用機序
The compound exerts its effects through various molecular interactions, primarily involving its functional groups. The carboxamide and azobis groups can interact with biological targets, while the sulfooxy groups enhance solubility and reactivity. The biphenyl core provides structural stability and allows for further functionalization, making it a versatile molecule for various applications.
特性
CAS番号 |
71720-85-9 |
|---|---|
分子式 |
C54H36N4O18S4.4Na C54H36N4Na4O18S4 |
分子量 |
1249.1 g/mol |
IUPAC名 |
tetrasodium;[1-[[1-[[1-[(9,10-disulfonatooxyanthracen-1-yl)carbamoyl]-4-phenylcyclohexa-2,4-dien-1-yl]diazenyl]-4-phenylcyclohexa-2,4-diene-1-carbonyl]amino]-10-sulfonatooxyanthracen-9-yl] sulfate |
InChI |
InChI=1S/C54H40N4O18S4.4Na/c59-51(55-43-23-11-21-41-45(43)49(75-79(67,68)69)39-19-9-7-17-37(39)47(41)73-77(61,62)63)53(29-25-35(26-30-53)33-13-3-1-4-14-33)57-58-54(31-27-36(28-32-54)34-15-5-2-6-16-34)52(60)56-44-24-12-22-42-46(44)50(76-80(70,71)72)40-20-10-8-18-38(40)48(42)74-78(64,65)66;;;;/h1-29,31H,30,32H2,(H,55,59)(H,56,60)(H,61,62,63)(H,64,65,66)(H,67,68,69)(H,70,71,72);;;;/q;4*+1/p-4 |
InChIキー |
HTFJUPKYCDWBFK-UHFFFAOYSA-J |
正規SMILES |
C1C=C(C=CC1(C(=O)NC2=CC=CC3=C(C4=CC=CC=C4C(=C32)OS(=O)(=O)[O-])OS(=O)(=O)[O-])N=NC5(CC=C(C=C5)C6=CC=CC=C6)C(=O)NC7=CC=CC8=C(C9=CC=CC=C9C(=C87)OS(=O)(=O)[O-])OS(=O)(=O)[O-])C1=CC=CC=C1.[Na+].[Na+].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


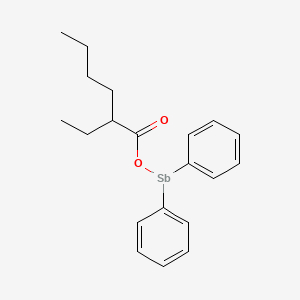
![4,11-Diamino-2-(3-ethoxypropyl)-1H-naphth[2,3-f]isoindole-1,3,5,10(2H)-tetrone](/img/structure/B13762640.png)
